molecular formula C14H8N2O4 B014168 N,N'-2-Phenylenedimaleimide CAS No. 13118-04-2

N,N'-2-Phenylenedimaleimide

Cat. No. B014168
CAS RN: 13118-04-2
M. Wt: 268.22 g/mol
InChI Key: UFFVWIGGYXLXPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N'-2-Phenylenedimaleimide involves the reaction of maleic anhydride with m-phenylenediamine in acetic acid. One study demonstrated a pilot run for the preparation of this compound, achieving an average yield of 90% under optimized conditions (Xie Feng, 2008). Another research optimized the synthesis conditions, yielding 90.2% of the product with a purity of 96% (Zhu Guang-yong, 2007).

Molecular Structure Analysis

Studies have characterized the molecular structure of this compound and similar compounds using techniques like X-ray diffraction. For instance, the molecular structure of N-phenylmaleimide and its derivatives was elucidated, revealing insights into their crystalline structure and confirming the synthesis products (Tanja Kajfež et al., 2003).

Chemical Reactions and Properties

This compound's chemical reactions and properties have been studied in various contexts. One study used N,N'-p-phenylenedimaleimide (PDM) to crosslink F-actin, showing that it could covalently bridge specific amino acid residues in proteins, demonstrating its reactivity and potential as a crosslinking agent (M. Elzinga & J. Phelan, 1984).

Physical Properties Analysis

The physical properties of this compound derivatives have been explored, including their thermal stability, solubility, and crystallinity. For example, research into conjugated polymers containing phenylenediamine units highlighted their excellent solubility in common organic solvents and useful levels of thermal stability, indicative of the broader class of materials' physical properties (Wen-Hsiang Chen et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound and related compounds have been investigated through their interactions and reactivity with other molecules. Studies on slip-stacked perylenediimides, for instance, have discussed the potential of these structures in organic photovoltaics, showcasing the material's optoelectronic properties and its behavior in electronic applications (Patrick E. Hartnett et al., 2014).

Safety and Hazards

N,N’-2-Phenylenedimaleimide can cause eye and skin irritation. It may be harmful if swallowed or inhaled, and may cause irritation of the digestive tract and respiratory tract .

properties

IUPAC Name

1-[2-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10(9)16-13(19)7-8-14(16)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFVWIGGYXLXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156935
Record name N,N'-2-Phenylenedimaleimide
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Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13118-04-2
Record name N,N′-o-Phenylenedimaleimide
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Record name N,N'-2-Phenylenedimaleimide
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Record name 13118-04-2
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Record name N,N'-2-Phenylenedimaleimide
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Record name N,N'-(o-phenylene)dimaleimide
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Record name N,N'-2-PHENYLENEDIMALEIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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